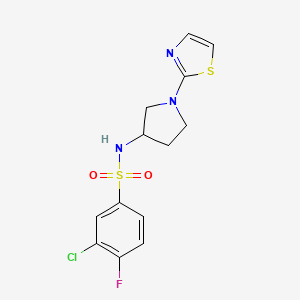
3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a chemical compound of interest to scientists in various fields of research. It belongs to the class of organic compounds known as salicylic acids .
Synthesis Analysis
The synthesis of thiazole derivatives, which include “this compound”, has been a subject of interest in medicinal chemistry . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “this compound”, are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have wide applications in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not mentioned in the available sources.Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
Fluorinated pyrazoles and benzenesulfonylurea derivatives, including compounds related to 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide, have been synthesized and evaluated for their hypoglycemic properties as potential antidiabetic agents. The synthesis involves the condensation of 4-hydrazino benzenesulfonamide hydrochloride with fluorochalcones, leading to pyrazoline derivatives which, upon oxidation, yield corresponding pyrazoles. These compounds exhibited significant antidiabetic activity in preliminary biological screenings, suggesting their potential as leads for future drug discovery studies (Faidallah et al., 2016).
Tautomerism Studies
Research on derivatives of 2,4-dichlorobenzenesulfonamide, closely related to the chemical structure of interest, has highlighted the tautomeric behavior of these compounds. Structural analysis through X-ray crystallography revealed insights into the intramolecular hydrogen bonding and crystalline cohesion, contributing to the understanding of their chemical behavior and potential applications in material science and pharmaceutical chemistry (Beuchet et al., 1999).
Selective Discrimination of Thiophenols
A study on the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols using a derivative of benzenesulfonamide as a recognition unit showcases the chemical's utility in environmental and biological sciences. The probe displayed high selectivity and sensitivity, demonstrating the compound's application in detecting toxic benzenethiols in water samples, highlighting its environmental significance (Wang et al., 2012).
Human Carbonic Anhydrase Inhibitors
Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity against human carbonic anhydrases, showcasing the compound's relevance in cancer research. The synthesized derivatives exhibited low nanomolar affinity, particularly against cancer-related carbonic anhydrase IX, suggesting their potential in the development of selective inhibitors for therapeutic applications (Balandis et al., 2020).
Zukünftige Richtungen
Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions of “3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” could be in these areas.
Wirkmechanismus
Target of Action
Compounds with thiazole and indole scaffolds, which are present in this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . Indole derivatives, on the other hand, are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Thiazole and indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole in different solvents suggests that the compound’s action may be influenced by the chemical environment .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-chloro-4-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide are not yet fully understood due to the limited information available. It is known that thiazole derivatives, which this compound contains, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the limited research available. Thiazole derivatives have been shown to have diverse biological activities .
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S2/c14-11-7-10(1-2-12(11)15)22(19,20)17-9-3-5-18(8-9)13-16-4-6-21-13/h1-2,4,6-7,9,17H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDGJDPAIAXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2568142.png)
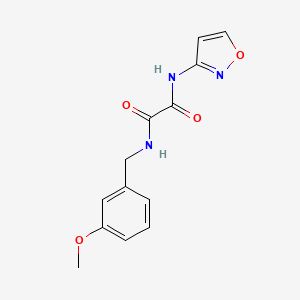

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568146.png)
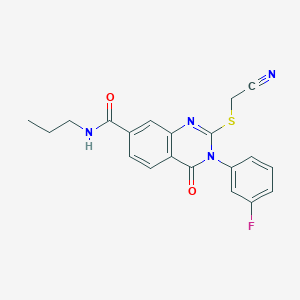
![2,6-Dimethyl-4-[[methyl(prop-2-ynyl)amino]methyl]phenol](/img/structure/B2568148.png)
![methyl 1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2568154.png)
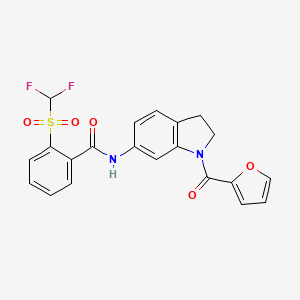
![7-Bromo-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2568156.png)
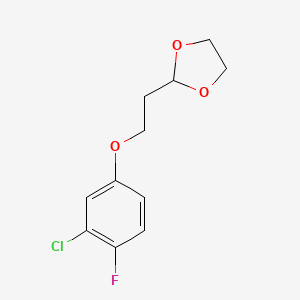
![1-[4-(3-Acetylbenzenesulfonyl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B2568161.png)
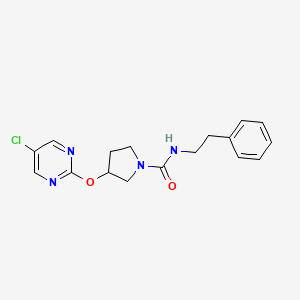

![3-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2568164.png)
